molecular formula C7H11ClN4O B8729838 2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine

2-Chloro-4-ethoxy-6-dimethylamino-1,3,5-triazine

Cat. No. B8729838
M. Wt: 202.64 g/mol
InChI Key: RRYMNVKVNNTFAQ-UHFFFAOYSA-N
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Patent
US04226990

Procedure details

A solution of sodium (0.46 g.) in ethanol (50 ml.) was added with stirring and waterbath cooling (25° C.) to a solution of the dichlorotriazine (3.86 g.) from (a) in ethanol (50 ml.). Following the addition the solution was poured into ice water (250 ml.) and the product collected, dried and crystallised from petroleum as needles (2.5 g.) having a melting point of 124° C.
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
dichlorotriazine
Quantity
3.86 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na].ClC1N=NN=C(Cl)C=1.[Cl:10][C:11]1[N:16]=[C:15](Cl)[N:14]=[C:13]([N:18]([CH3:20])[CH3:19])[N:12]=1.[CH2:21]([OH:23])[CH3:22]>>[Cl:10][C:11]1[N:16]=[C:15]([O:23][CH2:21][CH3:22])[N:14]=[C:13]([N:18]([CH3:20])[CH3:19])[N:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
0.46 g
Type
reactant
Smiles
[Na]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
dichlorotriazine
Quantity
3.86 g
Type
reactant
Smiles
ClC1=CC(=NN=N1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)N(C)C
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
ice water
Quantity
250 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition the solution
CUSTOM
Type
CUSTOM
Details
the product collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from petroleum as needles (2.5 g.)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)OCC)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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